molecular formula C7H7BrN2O B1526734 N-(4-Bromopyridin-2-yl)acetamide CAS No. 1026796-81-5

N-(4-Bromopyridin-2-yl)acetamide

Cat. No. B1526734
M. Wt: 215.05 g/mol
InChI Key: LFMGMKPLBDZJLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-Bromopyridin-2-yl)acetamide involves the reaction of 4-bromopyridin-2-amine with acetic anhydride in the presence of pyridine . The reaction is stirred at room temperature and left to stand overnight. The product is then concentrated in vacuo .


Molecular Structure Analysis

The molecular formula of N-(4-Bromopyridin-2-yl)acetamide is C7H7BrN2O . The asymmetric unit of the title compound contains two molecules . The dihedral angles between the pyridine rings and the acetamide groups are 7.27 and 8.46° .


Chemical Reactions Analysis

N-(4-Bromopyridin-2-yl)acetamide is a chemical reagent used in the synthesis of inhibitors for cancer . It has diverse applications, especially in drug discovery and synthesis.


Physical And Chemical Properties Analysis

N-(4-Bromopyridin-2-yl)acetamide has a molecular weight of 215.04700 g/mol . Its exact mass is 213.97400 . The compound has a polar surface area (PSA) of 45.48000 and a logP of 2.45200 .

Scientific Research Applications

Use in Suzuki Cross-Coupling Reactions

  • Scientific Field: Organic Chemistry
  • Application Summary: “N-(4-Bromopyridin-2-yl)acetamide” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .
  • Methods of Application: The compound is reacted with several arylboronic acids in a palladium-catalyzed Suzuki cross-coupling reaction .
  • Results: This method resulted in the efficient synthesis of a series of novel pyridine derivatives in moderate to good yield .

Use in Drug Discovery and Synthesis

  • Scientific Field: Medicinal Chemistry
  • Application Summary: “N-(4-Bromopyridin-2-yl)acetamide” has diverse applications in drug discovery and synthesis.
  • Methods of Application: The specific methods of application in drug discovery and synthesis are not detailed in the source.
  • Results: The outcomes of these applications are not specified in the source.

Use in Crystallography

  • Scientific Field: Crystallography
  • Application Summary: “N-(4-Bromopyridin-2-yl)acetamide” is used in crystallography studies .
  • Methods of Application: The compound is used to form crystals for structural analysis .
  • Results: The asymmetric unit of the title compound contains two molecules, in one of which the methyl H atoms are disordered over two orientations .

Use in Synthesis of Diarylureas

  • Scientific Field: Organic Chemistry
  • Application Summary: “N-(4-Bromopyridin-2-yl)acetamide” is used in the synthesis of diarylureas .
  • Methods of Application: The compound is used as a chemical reagent in the synthesis process .
  • Results: The synthesis of diarylureas is used as allosteric modulators .

Use in Synthesis of Bcl-Abl Inhibitors

  • Scientific Field: Medicinal Chemistry
  • Application Summary: “N-(4-Bromopyridin-2-yl)acetamide” is used in the synthesis of novel Bcl-Abl inhibitors .
  • Methods of Application: The compound is used as a chemical reagent in the synthesis process .
  • Results: The synthesis of Bcl-Abl inhibitors is used in cancer research .

Use in Safety Data Sheet

  • Scientific Field: Safety and Health
  • Application Summary: “N-(4-Bromopyridin-2-yl)acetamide” is listed in the Material Safety Data Sheet (MSDS) .
  • Methods of Application: The MSDS provides information on the safe handling, storage, and disposal of the compound .
  • Results: The MSDS helps ensure the safety of those handling the compound .

Safety And Hazards

N-(4-Bromopyridin-2-yl)acetamide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash off with soap and plenty of water . If irritation persists, seek medical attention . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .

properties

IUPAC Name

N-(4-bromopyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMGMKPLBDZJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00732319
Record name N-(4-Bromopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromopyridin-2-yl)acetamide

CAS RN

1026796-81-5
Record name N-(4-Bromopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-bromopyridin-2-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromopyridin-2-amine (12.0 g, 69.4 mmol) in acetic anhydride (240 mL) was added DMAP (0.0847 g, 0.694 mmol). The reaction mixture was allowed to stir at 140° C. for 3 h and then allowed to cool to rt. Ice water was added and the pH of the mixture was adjusted to 8.5 by the addition of concentrated NH4OH. The solid which precipitated was filtered, washed with cold water and hexanes, and dried to give N-(4-bromopyridin-2-yl)acetamide (13.3 g) as a white solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One
Name
Quantity
0.0847 g
Type
catalyst
Reaction Step One
[Compound]
Name
Ice water
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-aminopyridine (87 mmol) and pyridine (130 mol) in 200 mL dichloromethane was added dropwise acetyl chloride (117 mmol). The reaction mixture was stirred at room temperature for 4 h. Water was added and the reaction mixture was extracted with dichloromethane. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated. The residue was washed with hexane to afford 13.5 g of N-(4-bromopyridin-2-yl)acetamide (72% yield).
Quantity
87 mmol
Type
reactant
Reaction Step One
Quantity
130 mol
Type
reactant
Reaction Step One
Quantity
117 mmol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Luo, L Chen, WA Kostich, B Hamman… - Journal of Medicinal …, 2022 - ACS Publications
Recent mouse knockout studies identified adapter protein-2-associated kinase 1 (AAK1) as a viable target for treating neuropathic pain. BMS-986176/LX-9211 (4), as a highly selective, …
Number of citations: 8 pubs.acs.org
S Rasheed, DN Rao, AS Reddy, R Shankar, P Das - RSC Advances, 2015 - pubs.rsc.org
A novel method of transamidation of carboxamides with amines by using catalytic amounts of H2SO4–SiO2 has been developed under solvent free conditions. The transamidation is …
Number of citations: 55 pubs.rsc.org

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